molecular formula C17H18O B14709635 1,2-Diphenylpentan-1-one CAS No. 21383-02-8

1,2-Diphenylpentan-1-one

Cat. No.: B14709635
CAS No.: 21383-02-8
M. Wt: 238.32 g/mol
InChI Key: XNKCGQLMBAAZNI-UHFFFAOYSA-N
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Description

1,2-Diphenylpentan-1-one is an organic compound with the molecular formula C17H16O It is a member of the ketone family, characterized by the presence of a carbonyl group (C=O) bonded to two phenyl groups and a pentane chain

Preparation Methods

1,2-Diphenylpentan-1-one can be synthesized through several synthetic routes. One common method involves the Friedel-Crafts acylation of benzene with pentanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows:

    Friedel-Crafts Acylation:

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1,2-Diphenylpentan-1-one undergoes various chemical reactions, including:

  • Oxidation

      Reagents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

      Conditions: Acidic or basic medium.

      Products: Carboxylic acids or ketones depending on the reaction conditions.

  • Reduction

      Reagents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

      Conditions: Typically in anhydrous solvents.

      Products: Alcohols.

  • Substitution

      Reagents: Halogens (e.g., bromine), nucleophiles (e.g., amines).

      Conditions: Varies depending on the reagent.

      Products: Halogenated or aminated derivatives.

Scientific Research Applications

1,2-Diphenylpentan-1-one has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2-Diphenylpentan-1-one involves its interaction with various molecular targets. The carbonyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the phenyl groups can participate in π-π interactions, further modulating the compound’s activity.

Comparison with Similar Compounds

1,2-Diphenylpentan-1-one can be compared with other similar compounds such as 1,2-diphenylethan-1-one and 1,3-diphenyl-2-propanone. These compounds share structural similarities but differ in the length of the carbon chain and the position of the carbonyl group. The unique structure of this compound imparts distinct chemical and physical properties, making it valuable for specific applications.

Similar Compounds

  • 1,2-Diphenylethan-1-one
  • 1,3-Diphenyl-2-propanone
  • 1,1-Diphenylacetone

Properties

CAS No.

21383-02-8

Molecular Formula

C17H18O

Molecular Weight

238.32 g/mol

IUPAC Name

1,2-diphenylpentan-1-one

InChI

InChI=1S/C17H18O/c1-2-9-16(14-10-5-3-6-11-14)17(18)15-12-7-4-8-13-15/h3-8,10-13,16H,2,9H2,1H3

InChI Key

XNKCGQLMBAAZNI-UHFFFAOYSA-N

Canonical SMILES

CCCC(C1=CC=CC=C1)C(=O)C2=CC=CC=C2

Origin of Product

United States

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